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Executive Summary

Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant potential as a
broad-spectrum antiviral agent against a diverse range of RNA viruses.[1][2] Originally used to
treat tapeworm infections, drug repurposing screens have identified its potent in vitro efficacy
against numerous viral pathogens, including coronaviruses, flaviviruses, and alphaviruses.[1][2]
Its multifaceted mechanism of action, primarily targeting host cellular pathways rather than viral
components, makes it a promising candidate for combating emerging viral threats and
overcoming drug resistance.[3] This document provides a comprehensive technical overview of
niclosamide's antiviral properties, summarizing key quantitative data, detailing its mechanisms
of action through signaling pathways, and outlining common experimental protocols used in its
evaluation.

Antiviral Activity Spectrum and Potency

Niclosamide exhibits inhibitory activity against a wide array of RNA viruses, often in the low
micromolar to nanomolar range. Its efficacy has been documented across multiple virus
families, underscoring its broad-spectrum potential.

Coronaviridae
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Niclosamide has shown potent activity against pathogenic coronaviruses. It was found to inhibit
the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) with an EC50
value of less than 0.1 uM in Vero E6 cells.[1][2] For Middle East Respiratory Syndrome
Coronavirus (MERS-CoV), niclosamide inhibited replication by up to 1000-fold at a 10 yM
concentration and demonstrated efficacy in reducing viral replication through the induction of
autophagy.[1][2] More recently, it has been identified as a potent inhibitor of SARS-CoV-2,
interfering with viral entry, replication, and spike-protein-mediated cell fusion.[4][5]

Flaviviridae

The antiviral activity of niclosamide extends to several members of the Flaviviridae family. It is a
potent inhibitor of Zika Virus (ZIKV) infection, displaying an IC50 value of 0.37 yM against
intracellular ZIKV RNA levels.[1] Further studies have shown it acts as a broad-spectrum
inhibitor against other flaviviruses, including Dengue Virus (DENV), West Nile Virus (WNV),
Japanese Encephalitis Virus (JEV), and Yellow Fever Virus (YFV).[1] The mechanism against
flaviviruses is partly attributed to the inhibition of the NS2B-NS3 protease complex, which is
essential for viral polyprotein processing.[1][6]

Togaviridae (Alphavirus)

Niclosamide is an effective inhibitor of Chikungunya Virus (CHIKV), an alphavirus. It has been
shown to affect CHIKV entry by blocking low pH-dependent virus fusion and also inhibits the
cell-to-cell transmission of the virus.[1][2] Studies have identified it as an inhibitor of viral entry,
release, and cell-to-cell spread for CHIKV as well as other alphaviruses like Sindbis virus and
Semliki Forest virus.[3][7]

Other RNA Viruses

Niclosamide's antiviral properties have also been observed against other significant RNA
viruses:

« Influenza Virus: It inhibits infection by blocking the acidification of endolysosomal
compartments, a critical step for the entry of pH-dependent viruses.[3][8][9]

e Human Rhinovirus (HRV): Similar to influenza, its mechanism involves neutralizing acidic
endosomes, thereby preventing viral uncoating.[8][9]
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e Hepatitis C Virus (HCV): Niclosamide shows promising activity against HCV replication with
an EC50 of 0.16 pM.[2]

» Ebola Virus (EBOV): A systematic screen of FDA-approved drugs identified niclosamide as
one of the most potent inhibitors of the Ebola virus in vitro.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of niclosamide against various RNA viruses
as reported in the literature.

Table 1: Antiviral Efficacy of Niclosamide Against Coronaviruses

] ] Efficacy
Virus Cell Line Assay Type Reference
(EC50/1C50)

Immunofluore

SARS-CoV-2 VeroE6 IC50: 564 nM [5]
scence
Immunofluoresce

SARS-CoV-2 H1437 (Lung) IC50: 261 nM [5]
nce
Cytopathic Effect

SARS-CoV Vero E6 EC50: < 0.1 uM [1]2]
(CPE)
Antigen 100% inhibition

SARS-CoV N/A _ [1]12]
Synthesis at 1.56 uM

| MERS-CoV | Vero B4 | Replication Assay | 1000-fold reduction at 10 uM |[1][2] |

Table 2: Antiviral Efficacy of Niclosamide Against Flaviviruses
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. . Efficacy
Virus Cell Line Assay Type Reference
(EC50/1C50)
Zika Virus Intracellular
N/A IC50: 0.37 pM [1]
(ZIKV) RNA Level
Dengue Virus Active in vitro
N/A N/A o [10]
(DENV) and in vivo

| Hepatitis C Virus (HCV)| N/A | Replication Assay | EC50: 0.16 uM |[2] |

Table 3: Antiviral Efficacy of Niclosamide Against Other RNA Viruses

. . Efficacy

Virus Cell Line Assay Type Reference
(EC50/1C50)

Chikungunya Cell Fusion

. N/A o EC50: 0.95 pM [11]
Virus (CHIKV) Inhibition

) Dose-dependent

Influenza A A549 Infection Assay [819]

inhibition

| Human Rhinovirus (HRV1A) | HeLa | Infection Assay | Dose-dependent inhibition |[8][9] |

Mechanisms of Action

Niclosamide's broad-spectrum activity stems from its ability to modulate multiple host cellular
pathways that viruses hijack for their life cycle.

Inhibition of Viral Entry via Endosomal Neutralization

A primary mechanism for many pH-dependent RNA viruses, such as Influenza, Rhinovirus, and
SARS-CoV-2, is the inhibition of endosomal acidification.[3][8][9] Niclosamide acts as a
protonophore (proton carrier), neutralizing the pH of acidic intracellular vesicles like
endosomes.[8][9] This prevents the conformational changes in viral surface proteins required
for fusion with the endosomal membrane and subsequent release of the viral genome into the
cytoplasm.[3][12]
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Caption: Niclosamide blocks pH-dependent viral entry.

Modulation of Autophagy

For certain viruses like MERS-CoV and SARS-CoV-2, niclosamide's antiviral effect is linked to
the modulation of autophagy.[1][3][13] It inhibits the S-phase kinase-associated protein 2
(SKP2), an E3 ligase that targets Beclin-1 (BECNL1) for proteasomal degradation.[1][2] By
inhibiting SKP2, niclosamide increases Beclin-1 levels, which enhances the formation of
autophagosomes and autophagic flux, leading to the degradation of viral components and a
reduction in viral replication.[1][2][14]
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Caption: Niclosamide induces autophagy by inhibiting SKP2.

Other Mechanisms

« Inhibition of Viral Protease: For flaviviruses like ZIKV and DENV, niclosamide directly inhibits
the interaction between the NS2B and NS3 viral proteins, which form a protease complex
essential for cleaving the viral polyprotein into functional units.[1][6]

e Inhibition of Cell-to-Cell Fusion: Niclosamide can block spike protein-driven syncytia (cell
fusion) formation, a key pathological feature of SARS-CoV-2 infection, by inhibiting host cell
scramblase TMEM16F.[4][15]

e Modulation of Host Lipid Metabolism: Studies with SARS-CoV-2 show that niclosamide
treatment alters the host cell's lipid profile, reducing the abundance of lipids like
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plasmalogens and ceramides that are elevated during infection and necessary for producing
new infectious virions.[13]

Key Experimental Protocols

The evaluation of niclosamide's antiviral activity involves a standard set of in vitro assays.
Below are generalized methodologies based on common practices cited in the literature.

High-Throughput Screening (HTS) for Antiviral
Discovery

HTS is often the initial step to identify antiviral candidates from large compound libraries.

o Objective: To screen a library of compounds (e.g., FDA-approved drugs) for inhibition of
virus-induced cytopathic effect (CPE) or viral protein expression.

o Methodology:

o

Cell Plating: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for
Influenza) in 96-well or 384-well plates and incubate to form a confluent monolayer.

o Compound Addition: Add individual compounds from the library to the wells at a fixed
concentration.

o Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of
infection (MOI). Include controls for uninfected cells (mock) and infected cells without any
compound (virus control).

o Incubation: Incubate plates for a period sufficient to allow for viral replication and
development of CPE (e.g., 48-72 hours).

o Readout: Quantify cell viability using assays like CellTiter-Glo® (measures ATP) or by
staining with crystal violet. Alternatively, use immunofluorescence to detect viral antigen
expression.

o Hit Identification: Identify compounds that significantly reduce CPE or viral antigen
expression compared to the virus control, with minimal cytotoxicity.
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Caption: Workflow for antiviral high-throughput screening.

Dose-Response and Cytotoxicity Assays (EC50/IC50 &
CC50 Determination)

Once a hit like niclosamide is identified, these assays determine its potency and therapeutic

window.

» Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory
concentration (IC50) and the 50% cytotoxic concentration (CC50).

+ Methodology:

o Serial Dilution: Prepare a serial dilution of niclosamide (e.g., 8-10 concentrations).
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o EC50/IC50 Assay: Seed host cells in multi-well plates. Add the different concentrations of
niclosamide and then infect with the virus. After incubation, measure the extent of viral
inhibition using a suitable method (e.g., plaque reduction assay, RT-gPCR for viral RNA, or
CPE assay).

o CCbH0 Assay: In a parallel plate without virus, treat cells with the same serial dilutions of
niclosamide. After incubation, measure cell viability using a metabolic assay (e.g., MTS,
resazurin) or by cell counting.

o Data Analysis: Plot the percentage of viral inhibition and cell viability against the logarithm
of the drug concentration. Use non-linear regression (e.g., four-parameter logistic curve) to
calculate the EC50/IC50 and CC50 values. The Selectivity Index (SI) is then calculated as
CC50 / EC50.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.
» Objective: To determine if niclosamide acts during entry, replication, or egress.
e Methodology:

o Experimental Setup: Prepare multiple sets of cell cultures.

o Drug Addition at Different Times: Add niclosamide at various time points relative to viral
infection:

» Pre-treatment: Add drug before infection and wash out. (Tests for effects on the cell
making it resistant).

» Co-treatment: Add drug during the virus adsorption period. (Tests for inhibition of
attachment/entry).

» Post-treatment: Add drug at different times after infection has started. (Tests for
inhibition of post-entry steps like replication or egress).

o Quantification: After a single replication cycle, quantify the viral yield (e.qg., by plaque
assay or RT-qPCR).
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o Analysis: The time point at which the drug loses its effectiveness indicates the stage of the
viral life cycle it targets. For example, if niclosamide is only effective when added early
after infection, it likely targets an early stage like entry or uncoating.[1]

Conclusion and Future Directions

Niclosamide is a potent, broad-spectrum inhibitor of numerous clinically significant RNA
viruses. Its host-targeted mechanisms, including the disruption of endosomal pH and
modulation of autophagy, present a high barrier to the development of viral resistance. While its
in vitro efficacy is well-established, its clinical application has been hindered by poor aqueous
solubility and low oral bioavailability.[16][17]

Future research and development should focus on:

o Reformulation: Developing new formulations, such as nanoengineered niclosamide or
inhaled/intranasal delivery systems, to improve bioavailability at the site of infection and
overcome systemic limitations.[18][19]

¢ Analog Development: Synthesizing and screening niclosamide analogs to identify derivatives
with improved pharmacokinetic properties and a better safety profile while retaining potent
antiviral activity.[16][20]

« In Vivo Studies: Conducting further preclinical studies in relevant animal models to validate
the in vivo efficacy and safety of new formulations and analogs.

 Clinical Trials: Advancing the most promising candidates into well-designed clinical trials to
evaluate their therapeutic potential in humans for various viral diseases.[16]

The extensive body of evidence supporting niclosamide's antiviral properties makes it a
compelling lead compound in the ongoing search for effective and broadly applicable antiviral
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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